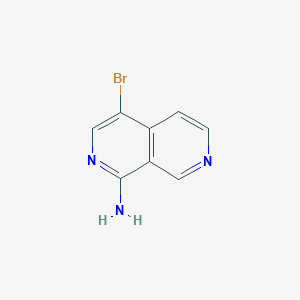

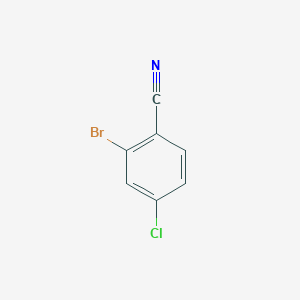

4-Bromo-2,7-naphthyridin-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

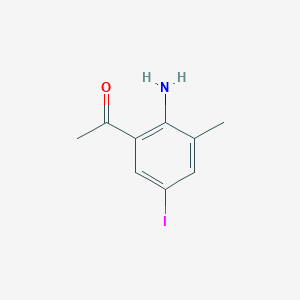

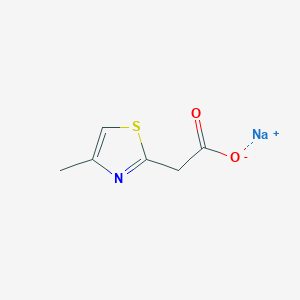

The compound 4-Bromo-2,7-naphthyridin-1-amine is a brominated naphthyridine derivative, which is a class of compounds known for their potential pharmacological activities. The presence of the bromine atom and the amine group in the structure suggests that this compound could be a key intermediate or a final product in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of brominated naphthyridines typically involves the substitution of halogen atoms with amines. For instance, a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines were prepared from nicotinic acid, which involved the nucleophilic replacement of a chloro substituent with appropriate amines . Similarly, the amination of bromonaphthyridines with aqueous ammonia has been reported to occur at room temperature using copper catalysis, providing an alternative route to functionalized naphthyridines . These methods highlight the versatility of bromonaphthyridines in undergoing nucleophilic substitution reactions to introduce various amine functionalities.

Molecular Structure Analysis

The molecular structure of brominated naphthyridines can be complex, with the potential for various isomers depending on the position of the bromine and amine substituents. For example, the reaction of 3-bromo-2-ethoxy-1,5-naphthyridine with potassium amide led to the formation of both 3- and 4-amino isomers, suggesting the intermediacy of didehydro compounds . The molecular structure is crucial as it can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Brominated naphthyridines are reactive intermediates that can undergo a range of chemical reactions. The amination reactions of bromo-1,5-naphthyridines, for instance, can involve rearrangements and the formation of naphthyridyne intermediates . These reactions are not only important for the synthesis of various aminated derivatives but also for understanding the reaction mechanisms and the stability of the intermediates formed during the process.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2,7-naphthyridin-1-amine would be influenced by the presence of the bromine atom and the amine group. While specific data on this compound is not provided, brominated naphthyridines generally exhibit significant antimalarial activity, as seen with some N4-substituted derivatives . The bromine atom can also participate in hydrogen bonding and halogen interactions, as observed in the crystal structures of related compounds .

作用机制

Mode of Action

It is known that naphthyridines, a class of compounds to which 4-bromo-2,7-naphthyridin-1-amine belongs, have diverse biological activities and photochemical properties .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .

未来方向

Naphthyridines, including 4-Bromo-2,7-naphthyridin-1-amine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes . Therefore, the development of methods for the synthesis of 1,8-naphthyridines, including more eco-friendly, safe, and atom-economical approaches, has been of considerable interest .

属性

IUPAC Name |

4-bromo-2,7-naphthyridin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFGLLRPNLFCGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CN=C2N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635833 |

Source

|

| Record name | 4-Bromo-2,7-naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,7-naphthyridin-1-amine | |

CAS RN |

959558-28-2 |

Source

|

| Record name | 4-Bromo-2,7-naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290546.png)